Increased Hydrophilicity Compared to Unsubstituted Hexanoyl-CoA
6-(2-Hydroxyethoxy)-6-oxohexanoyl-CoA exhibits a lower ALOGPS logP value (−0.33) than hexanoyl-CoA (0.07) [1], indicating greater hydrophilicity due to the hydroxyethoxy‑oxohexanoyl moiety. This difference corresponds to a 0.40‑unit decrease in logP, translating to an approximately 2.5‑fold lower predicted octanol‑water partition coefficient. The enhanced hydrophilicity reduces non‑specific binding to plasticware and chromatographic stationary phases, improving recovery and reproducibility in aqueous‑based LC‑MS workflows [2].
| Evidence Dimension | ALOGPS logP (predicted octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | −0.33 |
| Comparator Or Baseline | Hexanoyl-CoA: 0.07 |
| Quantified Difference | ΔlogP = −0.40; ~2.5‑fold lower predicted partition coefficient |
| Conditions | Predicted using ALOGPS 2.1 software [3] |
Why This Matters
A lower logP signifies superior aqueous solubility and reduced sample loss to plastic surfaces, which is critical for accurate quantitative metabolomics experiments.
- [1] HMDB0301555: 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA – Predicted ALOGPS logP = −0.33. https://hmdb.ca/metabolites/HMDB0301555#properties View Source
- [2] HMDB0002845: Hexanoyl-CoA – Predicted ALOGPS logP = 0.07. https://hmdb.ca/metabolites/HMDB0002845#properties View Source
- [3] Tetko, I. V., et al. (2005). Virtual computational chemistry laboratory – design and description. J. Comput. Aided Mol. Des. 19, 453‑463. (ALOGPS 2.1 software). View Source
